

An In-depth Technical Guide to 4-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

Cat. No.: B054132

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core characteristics, synthesis, reactivity, and applications of **4-Bromo-3-methoxybenzonitrile** (CAS No. 120315-65-3).

Introduction and Core Compound Identity

4-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The unique arrangement of a bromine atom, a methoxy group, and a nitrile group on the benzene ring imparts a specific reactivity profile that makes it a valuable building block. It is frequently utilized in the synthesis of complex molecules with potential biological activity, finding applications in the development of pharmaceuticals and agrochemicals.^[1]

The presence of three distinct functional groups—the nitrile, the aryl bromide, and the methoxy ether—provides multiple reaction sites, allowing for sequential and regioselective modifications. This versatility is paramount in constructing molecular scaffolds for drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and structural properties is foundational for its application in synthesis.

Table 1: Core Properties of **4-Bromo-3-methoxybenzonitrile**

| Property | Value | Source |
|-------------------|-------------------------------------|---------------------------|
| IUPAC Name | 4-bromo-3-methoxybenzonitrile | PubChem[2] |
| CAS Number | 120315-65-3 | PubChem[2] |
| Molecular Formula | C ₈ H ₆ BrNO | PubChem[2] |
| Molecular Weight | 212.04 g/mol | PubChem[2], Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | <chem>COC1=C(C=CC(=C1)C#N)Br</chem> | PubChem[2] |
| InChIKey | TWBFZKKJFREYES- UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

Predicted Spectroscopic Signature

While experimental data should always be acquired for lot-specific validation, the expected spectroscopic characteristics can be predicted from the molecular structure.

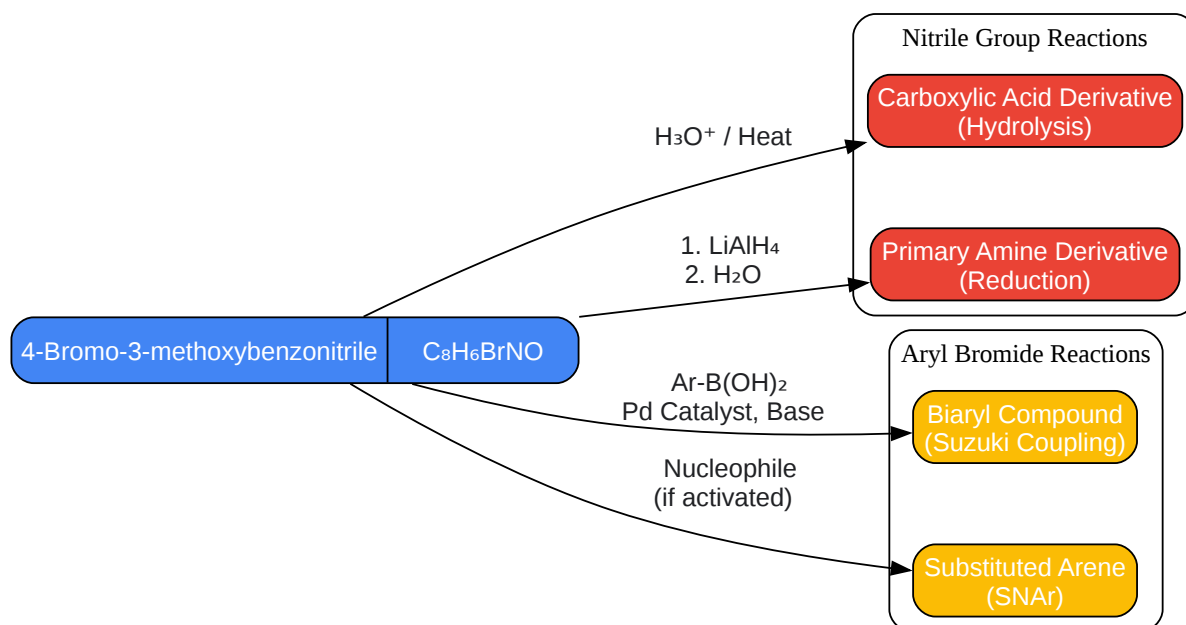
- ¹H NMR:** The spectrum would exhibit signals for three distinct aromatic protons, each with characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be observed in the upfield region (typically δ 3.8-4.0 ppm).
- ¹³C NMR:** The spectrum would show eight distinct carbon signals. The nitrile carbon (C \equiv N) would appear in the downfield region (δ ~118-120 ppm). Six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the bromo, methoxy, and nitrile substituents. A signal for the methoxy carbon would be present around δ 55-60 ppm.
- Infrared (IR) Spectroscopy:** Key vibrational frequencies would include a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C \equiv N stretch.[3] Additional significant peaks would correspond to C-O stretching of the aryl ether and C-H stretching of the aromatic ring and methoxy group.

Synthesis and Manufacturing

The synthesis of **4-Bromo-3-methoxybenzonitrile** can be approached through several established organic chemistry transformations. A logical and common pathway involves the formation of the benzonitrile ring via a Sandmeyer reaction, which converts an aryl amine into a nitrile.^{[4][5][6][7]}

Proposed Synthetic Workflow: Sandmeyer Reaction

This protocol outlines a self-validating pathway starting from a commercially available precursor, 4-bromo-3-methoxyaniline. The causality behind each step is critical for ensuring high yield and purity.



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Sources

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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com